5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one

Lipophilicity ADME Drug-likeness

5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one (CAS 2374758-34-4) is a heterocyclic building block featuring a pyridin-2(1H)-one core substituted with bromine at C-5, a nitro group at C-3, and an N1-(m-tolyl) group. With a molecular formula of C12H9BrN2O3 and a molecular weight of 309.11 g/mol, this compound combines two electron-withdrawing groups (nitro, bromo) with a moderately electron-donating N-aryl substituent (Hammett σₘ ≈ –0.07 for the m-methyl group), creating a unique electronic profile that distinguishes it from closely related N-substituted analogs.

Molecular Formula C12H9BrN2O3
Molecular Weight 309.11 g/mol
Cat. No. B12073910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one
Molecular FormulaC12H9BrN2O3
Molecular Weight309.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br
InChIInChI=1S/C12H9BrN2O3/c1-8-3-2-4-10(5-8)14-7-9(13)6-11(12(14)16)15(17)18/h2-7H,1H3
InChIKeyDGHPIRKNNPBMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one – A Functionalized N-Aryl Pyridinone Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one (CAS 2374758-34-4) is a heterocyclic building block featuring a pyridin-2(1H)-one core substituted with bromine at C-5, a nitro group at C-3, and an N1-(m-tolyl) group . With a molecular formula of C12H9BrN2O3 and a molecular weight of 309.11 g/mol, this compound combines two electron-withdrawing groups (nitro, bromo) with a moderately electron-donating N-aryl substituent (Hammett σₘ ≈ –0.07 for the m-methyl group), creating a unique electronic profile that distinguishes it from closely related N-substituted analogs [1]. It is commercially available at ≥98% purity .

Why N1-Substitution on 5-Bromo-3-nitropyridin-2(1H)-one Cannot Be Treated as Interchangeable


The N1-substituent on 5-bromo-3-nitropyridin-2(1H)-one derivatives profoundly influences lipophilicity, electronic distribution, conformational flexibility, and hydrogen-bonding capacity—each of which can alter reactivity in cross-coupling reactions and biological target engagement . The m-tolyl group in the target compound introduces a specific combination of moderate electron donation (σₘ = –0.07) and increased steric bulk compared to N-H, N-methyl, or N-phenyl analogs. These differences are not cosmetic: they translate into quantifiable changes in calculated logP (Δ > 1.8 log units vs. N-H) [1], rotatable bond count, and topological polar surface area (TPSA) [1], all of which are critical parameters governing passive permeability, solubility, and binding-site compatibility. Substituting one N-aryl pyridinone for another without considering these physicochemical divergences risks reproducibility failure in both synthetic and biological workflows.

Quantitative Differentiation of 5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one Against Four Closest Analogs


Estimated Lipophilicity (cLogP): m-Tolyl Substituent Increases LogP by ~0.5–1.9 Units Over Simpler Analogs

The cLogP of 5-bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one is estimated at 2.58 (fragment-based calculation). This value is approximately 0.5 units higher than the N-phenyl analog (cLogP ~2.07), ~1.0 units higher than the N-benzyl analog (cLogP 1.52) , and ~1.9 units higher than the N-H parent (XLogP3-AA 0.7) [1], reflecting the additive lipophilic contribution of the m-methyl group on the N-aryl ring. Higher logP is generally associated with improved passive membrane permeability and potential blood-brain barrier penetration, although it may reduce aqueous solubility [2].

Lipophilicity ADME Drug-likeness

Hydrogen-Bond Donor Count: Removal of the N-H Donor Relative to the Unsubstituted Parent

5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one has zero hydrogen-bond donors (HBD = 0), because the N1 position is substituted with the m-tolyl group. In contrast, the unsubstituted parent compound, 5-bromo-3-nitropyridin-2(1H)-one, possesses one H-bond donor (N-H) [1]. A reduction in HBD count is known to improve passive transcellular permeability and reduce susceptibility to active efflux, as HBD count is a key component of Lipinski's Rule of Five and the rule-of-three for fragment-based drug discovery [2]. Among the comparator set, only the N-H analog bears a donor; the N-phenyl, N-benzyl, and N-methyl analogs likewise have HBD = 0, making the HBD parameter a discriminator only against the N-H parent.

Hydrogen bonding Permeability Target engagement

Molecular Weight and Steric Bulk: m-Tolyl Adds ~14 Da Over the N-Phenyl Analog

The molecular weight of 5-bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one is 309.11 g/mol . This is approximately 14 Da heavier than the N-phenyl analog (MW 295.09 g/mol) , equivalent to the mass of one methylene unit, and ~76 Da heavier than the N-methyl analog (MW 233.02 g/mol) . While all analogs remain within the Rule-of-Five MW cutoff of 500 Da, the incremental increase in MW reduces ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count) that are routinely used in fragment-to-lead optimization. In cross-coupling chemistry, the greater steric encumbrance of the m-tolyl group relative to phenyl or methyl may influence the rate and regioselectivity of palladium-catalyzed transformations at the 5-bromo position, though direct kinetic comparisons have not been publicly reported.

Molecular weight Steric effects Ligand efficiency

Topological Polar Surface Area (TPSA): m-Tolyl Substitution Narrows the TPSA Window Relative to the N-H Parent

The calculated TPSA of 5-bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one is estimated at 58.4 Ų (based on nitro and carbonyl oxygens only), compared to 74.9 Ų for the N-H parent [1] and approximately 58.4–59.2 Ų for the N-phenyl and N-benzyl analogs. The reduction of ~16.5 Ų arises from the loss of the N-H donor contribution, which is known to influence the TPSA threshold for oral absorption (Veber's rule: TPSA < 140 Ų) and, more stringently, for blood-brain barrier penetration (TPSA < 90 Ų) [2]. All N-substituted analogs fall within the favorable CNS TPSA range, but the N-H parent's higher TPSA may reduce its passive CNS permeability relative to the N-aryl series.

Polar surface area Oral bioavailability CNS penetration

Commercial Purity Specification: ≥98% HPLC, Enabling Reproducible Structure-Activity Studies

5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one is commercially available at a certified purity of 98% (HPLC) from at least one major supplier . While many analogs are also available at comparable purity levels (e.g., the N-H parent at 98% HPLC ), the availability of batch-specific quality data (NMR, HPLC, GC) provides procurement teams with the documentation required for GLP-compliant and publication-grade research. For a compound class where minor impurities (e.g., debromination byproducts or regioisomeric nitration products) can confound biological assay interpretation, a verified purity specification reduces the risk of false-positive or false-negative results in screening campaigns.

Purity Quality control Reproducibility

Procurement-Guiding Application Scenarios for 5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one


CNS-Focused Fragment-to-Lead Libraries Requiring Moderate Lipophilicity and Zero H-Bond Donors

In fragment-based drug discovery programs targeting CNS enzymes or receptors, the combination of cLogP ~2.58 and HBD = 0 positions 5-bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one as a late-stage fragment or early lead scaffold. Its lipophilicity is ~1.9 log units above the N-H parent and ~0.5 units above the N-phenyl analog, making it suitable for probing hydrophobic sub-pockets while retaining compliance with CNS drug-likeness guidelines (TPSA < 90 Ų, cLogP < 5, HBD ≤ 1) . Procurement teams should prioritize this compound over the N-H parent when passive blood-brain barrier permeability is required, and over the N-phenyl analog when a measurable increase in lipophilicity is desired without introducing additional rotatable bonds or H-bond donors [1].

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for Diversification of the C-5 Position

The 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) . The electron-withdrawing nitro group at C-3 activates the pyridinone ring toward oxidative addition, potentially accelerating coupling rates relative to non-nitrated analogs. The m-tolyl N-substituent is orthogonal to these reaction conditions and is not expected to interfere with catalyst turnover. Researchers comparing this compound to the N-H parent should note that the N-H donor can complicate coupling reactions by acting as a competing ligand for palladium, whereas the N-aryl analog eliminates this interference [1]. Similarly, the m-tolyl group provides greater steric differentiation at the N1 site than the N-methyl or N-phenyl analogs, which may be leveraged to modulate the conformational landscape of the resulting biaryl or aminated products.

Selective Bromodomain or Kinase Inhibitor Design via N-Aryl SAR Exploration

Substituted N-aryl pyridinones have been patented as bromodomain and extra-terminal domain (BET) inhibitors and as Bruton's tyrosine kinase (BTK) inhibitors [1]. The m-tolyl group in the target compound introduces a meta-methyl substituent on the N-phenyl ring that can engage in complementary hydrophobic contacts within the acetyl-lysine binding pocket or the kinase hinge region. When comparing with the unsubstituted N-phenyl analog, the m-tolyl compound offers a defined, single-atom perturbation (C → C-CH₃) that facilitates systematic SAR interpretation. Procurement of this specific compound, rather than a generic 'N-aryl-5-bromo-3-nitropyridinone,' ensures that the SAR series maintains structural fidelity, which is essential for computational modeling and patent claim support.

Physicochemical Comparator for Isobaric N-Benzyl Analog Deconvolution Studies

5-Bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one (MW 309.11) and 1-benzyl-5-bromo-3-nitro-1H-pyridin-2-one (MW 309.12) are near-isobaric but differ in N1 connectivity: the former has an N-aryl bond, while the latter has an N-benzyl (N-CH₂-Ph) linkage . This pair constitutes an ideal matched molecular pair for isolating the electronic and conformational effects of N-aryl versus N-benzyl substitution on biological activity, metabolic stability, or reactivity. Procurement of both compounds in parallel, with verified purity specifications, enables rigorous deconvolution of whether observed potency differences arise from π-conjugation effects (N-aryl) or increased conformational flexibility (N-benzyl), providing high-value SAR information for lead optimization programs [1].

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